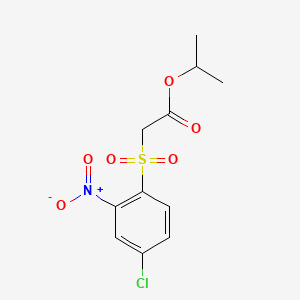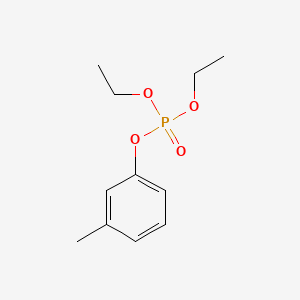
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate is a synthetic steroidal compound with the molecular formula C23H33ClO3. It is known for its unique structural features, including a chlorine atom at the 16th position and an acetate group at the 3rd position. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include chlorination at the 16th position and acetylation at the 3rd position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group at the 20th position.
Substitution: The chlorine atom at the 16th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex steroidal compounds.
Biology: The compound is used in studies related to hormone regulation and receptor binding.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties, is ongoing.
Industry: It is employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate: Known for its unique chlorine substitution and acetate group.
21-Diazo-20-oxopregn-5-en-3-beta-yl acetate: Another steroidal compound with a diazo group at the 21st position.
Uniqueness
This compound stands out due to its specific structural modifications, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
50678-52-9 |
|---|---|
Molecular Formula |
C23H33ClO3 |
Molecular Weight |
393.0 g/mol |
IUPAC Name |
[(3S,10R,13S,16R,17S)-17-acetyl-16-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33ClO3/c1-13(25)21-20(24)12-19-17-6-5-15-11-16(27-14(2)26)7-9-22(15,3)18(17)8-10-23(19,21)4/h5,16-21H,6-12H2,1-4H3/t16-,17?,18?,19?,20+,21-,22-,23-/m0/s1 |
InChI Key |
VEIABLNKNSOQQY-XAVZRLFQSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)Cl |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)

![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)








